A Technical Guide to the Synthesis and Characterization of 3,9-Diazabicyclo[4.2.1]nonan-4-one Hydrochloride
A Technical Guide to the Synthesis and Characterization of 3,9-Diazabicyclo[4.2.1]nonan-4-one Hydrochloride
This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride. This molecule belongs to a class of bicyclic lactams, which are considered "privileged scaffolds" in medicinal chemistry due to their conformational rigidity and versatile three-dimensional architecture.[1] Such structures are of significant interest in drug development, particularly for targeting the central nervous system and in the development of novel analgesics.[2][3] This document is intended for researchers and professionals in drug discovery and chemical development, offering field-proven insights into the strategic choices behind the synthetic and analytical procedures.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. The 3,9-diazabicyclo[4.2.1]nonan-4-one core presents a unique bridged bicyclic system containing a lactam. Our retrosynthetic strategy identifies a key intramolecular cyclization step to form the seven-membered ring, a common and effective method for constructing such bicyclic systems.[4]
The proposed disconnection begins at the C4-N3 amide bond, simplifying the structure to a substituted piperidine amino acid. A further disconnection of the N3-C2 bond reveals a more accessible starting material, 2,5-piperidinedicarboxylic acid, which can be selectively functionalized. This approach is chosen for its reliance on well-established chemical transformations and the availability of chiral starting materials, should an enantioselective synthesis be desired.
Caption: Proposed multi-step synthetic workflow.
Step 1: Synthesis of (±)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-2-carboxylic acid
This initial step involves the selective protection of the starting material, (±)-cis-2,5-Piperidinedicarboxylic acid. The nitrogen is protected with a Boc group to prevent its participation in subsequent reactions, and one of the two carboxylic acids is esterified.
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Protocol:
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Suspend (±)-cis-2,5-Piperidinedicarboxylic acid (1.0 equiv) in methanol.
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Cool the suspension to 0 °C and bubble in HCl gas until the solid dissolves, then stir for 12 hours at room temperature to form the dimethyl ester.
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Evaporate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane.
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Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and triethylamine (2.5 equiv). Stir at room temperature for 16 hours.
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Perform a basic workup with 1 M NaOH (1.05 equiv) to selectively hydrolyze the less sterically hindered C5-ester.
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Acidify the aqueous layer and extract with ethyl acetate.
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Causality: The Boc protecting group is chosen for its stability under a range of conditions and its facile removal under acidic conditions in the final step. Selective hydrolysis is achieved based on the differential steric hindrance of the two ester groups after N-protection.
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Purification & Confirmation: The product is purified by column chromatography on silica gel. Confirmation is achieved via ¹H NMR (disappearance of one methyl ester singlet, presence of Boc signal at ~1.4 ppm) and Mass Spectrometry (MS) to confirm the expected molecular weight.
Step 2: Intramolecular Cyclization to form the Bicyclic Lactam Free Base
This crucial step involves an intramolecular amide bond formation to construct the bicyclic core.
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Protocol:
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Dissolve the product from the previous step (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
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Add a peptide coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equiv).
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Stir the reaction at room temperature for 24 hours. The choice of a modern coupling agent like HATU is critical for efficiently forming the seven-membered ring lactam, which can be challenging.
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Monitor the reaction by LC-MS for the consumption of starting material.
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Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
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Causality: Intramolecular cyclization is often entropically favored. HATU is a highly effective coupling reagent that minimizes side reactions and promotes the formation of the amide bond, even in sterically demanding situations.
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Purification & Confirmation: Purify via column chromatography. Confirm the structure by ¹H and ¹³C NMR to observe the characteristic shifts of the newly formed bicyclic system and by IR spectroscopy to identify the lactam carbonyl stretch.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step is the removal of the Boc protecting group and the formation of the target hydrochloride salt.
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Protocol:
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Dissolve the purified bicyclic lactam from Step 2 in a minimal amount of ethyl acetate or 1,4-dioxane.
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Add a 4 M solution of HCl in dioxane (or bubble HCl gas through the solution) until the reaction mixture is acidic.
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Stir for 2-4 hours at room temperature. A precipitate should form.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether and dry under vacuum.
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Causality: The Boc group is readily cleaved under strong acidic conditions. The use of HCl in an organic solvent ensures the precipitation of the hydrochloride salt, providing a simple and effective method of purification.
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Purification & Confirmation: The precipitated salt is often of high purity. Purity can be confirmed by melting point analysis and elemental analysis. The final structure is confirmed by the full suite of spectroscopic methods detailed in the next section.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the final compound. The following data are predicted for 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride.
Data Summary
| Analysis | Expected Results |
| Molecular Formula | C₇H₁₃ClN₂O (as HCl salt) |
| Molecular Weight | 176.65 g/mol |
| Physical Form | White to off-white crystalline solid [5] |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like ether and hexanes. |
| ¹H NMR (D₂O, 400 MHz) | Complex multiplets in the δ 1.5-4.5 ppm range. Expect diastereotopic protons due to the rigid bicyclic structure. Key signals: bridgehead protons, protons alpha to nitrogens and the carbonyl group. |
| ¹³C NMR (D₂O, 100 MHz) | ~7 distinct signals. Key signals: Carbonyl (C=O) at ~170-175 ppm, bridgehead carbons, and carbons adjacent to nitrogen atoms in the δ 40-65 ppm range. |
| IR (KBr Pellet, cm⁻¹) | 3200-2700 (broad, N-H⁺ stretch), ~2950 (C-H stretch), ~1670 (strong, C=O amide I band), ~1550 (N-H bend). |
| Mass Spec (ESI+) | m/z = 141.10 [M+H]⁺ for the free base (C₇H₁₂N₂O). |
Spectroscopic Details
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NMR Spectroscopy: The rigidity of the bicyclic system will result in a complex ¹H NMR spectrum due to fixed chair/boat conformations and diastereotopic protons. 2D NMR techniques (COSY, HSQC) would be essential for definitive assignment of all proton and carbon signals.
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Infrared (IR) Spectroscopy: The most prominent feature will be the strong absorbance of the lactam carbonyl group around 1670 cm⁻¹. [6]The broad absorption in the 3200-2700 cm⁻¹ region is characteristic of the ammonium hydrochloride salt.
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Mass Spectrometry: Electrospray ionization (ESI) in positive mode is ideal for this polar, charged molecule. The primary observation will be the protonated molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
The synthetic route and analytical methods detailed in this guide provide a robust framework for the successful production and validation of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride. The strategic choices, from the retrosynthetic analysis to the specific reagents and characterization techniques, are grounded in established principles of organic chemistry and process development. This bicyclic lactam scaffold continues to be a fertile ground for the discovery of new therapeutics, and a thorough understanding of its synthesis is the critical first step in unlocking its potential.
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